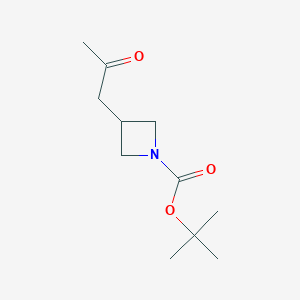
Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 213.27 . The InChI code for this compound is 1S/C11H19NO3/c1-8(13)5-9-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound has a molecular weight of 213.28 . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate. These compounds are valuable for their potential in selective derivatization, providing access to chemical spaces complementary to those accessible through piperidine ring systems, highlighting their importance in organic synthesis (Meyers et al., 2009). Furthermore, the study on silylmethyl-substituted aziridine and azetidine compounds demonstrates their efficacy in generating imidazoline, oxazolidine, and tetrahydropyrimidine products through reactions with nitriles and carbonyl substrates, showcasing the versatility of these structures in organic synthesis (Yadav & Sriramurthy, 2005).
Applications in Medicinal Chemistry and Drug Design
The research into tert-butyl phenylazocarboxylates reveals their utility as building blocks in synthetic organic chemistry, particularly in the modification of the benzene ring and the generation of aryl radicals, which are crucial steps in the synthesis of various pharmacologically active compounds (Jasch et al., 2012). Additionally, the development of tert-butyl isosteres showcases the modification of bioactive compounds to potentially improve their physicochemical and pharmacokinetic properties, demonstrating the compound's relevance in the design of new drugs (Westphal et al., 2015).
Contribution to Organic Synthesis Methodologies
The novel synthesis and application of tert-butyl cinnamates in aziridination and their subsequent transformation into versatile synthetic building blocks through selective ring-opening reactions illustrate the compound's significant role in advancing organic synthesis techniques (Armstrong & Ferguson, 2012). This research not only expands the toolkit available to organic chemists but also opens up new pathways for the synthesis of complex molecules.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Propiedades
IUPAC Name |
tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)5-9-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWDSSGEOZAYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2765275.png)
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate](/img/structure/B2765276.png)
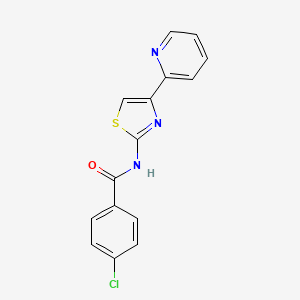
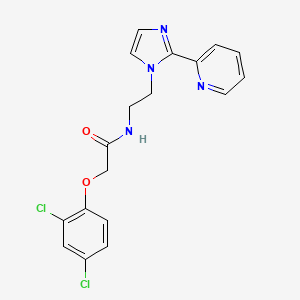
![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2765281.png)
![4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2765286.png)
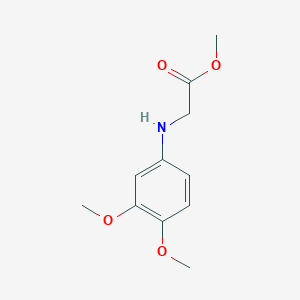
![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2765289.png)
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2765291.png)
![6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B2765292.png)
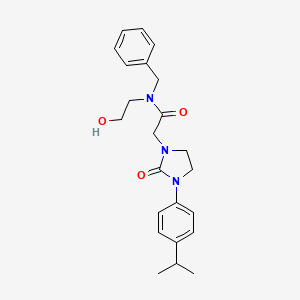
![3-[(4-Methylphenyl)methyl]-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2765296.png)
![3-Methyl-1-(1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2765297.png)
![1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2765298.png)